

# Application Notes: N-Ethyl-n-butylamine as a Versatile Intermediate in Organic Synthesis

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Compound of Interest		
Compound Name:	N-Ethyl-n-butylamine	
Cat. No.:	B155137	Get Quote

#### Introduction

**N-Ethyl-n-butylamine** (CAS No: 13360-63-9), a secondary aliphatic amine, is a colorless to pale yellow liquid with a characteristic ammonia-like odor.[1] With the molecular formula C<sub>6</sub>H<sub>15</sub>N, it serves as a crucial and versatile intermediate in a wide array of organic syntheses. [1][2] Its utility stems from the reactivity of the secondary amine functional group, which can act as both a nucleophile and a base.[3] This reactivity allows it to be a foundational building block in the synthesis of complex molecules across various industries, including pharmaceuticals, agrochemicals, and material science.[1][4]

#### **Key Applications**

The primary applications of **N-Ethyl-n-butylamine** are concentrated in the synthesis of high-value chemical products:

- Agrochemicals: It is an integral precursor in the production of several herbicides.[1] Notably,
  it is used in the synthesis of thiocarbamate herbicides like pebulate and dinitroaniline
  herbicides like benfluralin.[3]
- Pharmaceuticals: In the pharmaceutical sector, **N-Ethyl-n-butylamine** is a key intermediate for creating active pharmaceutical ingredients (APIs). A significant example is its use in the synthesis of Milnacipran, a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat fibromyalgia and depression.[1][3]



- Material Science: The compound is used to modify surface chemistry in capillary electrochromatography, enhancing analytical separation capabilities.[1]
- Specialty Chemicals: It is also employed in the manufacturing of specialty surfactants and corrosion inhibitors.

## **Data Presentation**

Table 1: Physicochemical Properties of N-Ethyl-n-butylamine

Property	Value	Reference
CAS Number	13360-63-9	[1]
Molecular Formula	C <sub>6</sub> H <sub>15</sub> N	[1]
Molecular Weight	101.19 g/mol	[1][2]
Appearance	Colorless to pale yellow liquid	[1]
Odor	Ammonia-like	[1][2]
Boiling Point	~108 °C	
Density	~0.74 g/mL at 25 °C	[5]
Flash Point	18 °C (65 °F)	[2]
Refractive Index	~1.405 (at 20°C)	[5]
Solubility	Partially soluble in water; miscible with organic solvents like alcohol and ether.	[6]

Table 2: Comparison of Synthesis Methods for N-Ethyl-n-butylamine



Synthes is Method	Reactan ts	Catalyst	Temper ature (°C)	Pressur e (MPa)	Reporte d Yield	Key Feature s	Referen ce
Catalytic Aminatio n	n- Butanol, Monoeth ylamine	Supporte d non- noble metal (e.g., Cu- Ni-Zn oxides on y- alumina)	120 - 220	0.1 - 1.3	High	Continuo us-flow systems are common; "hydroge n- borrowin g" mechanis m.	[1][3]
Amines Dispropo rtionation	Ethylami ne, Butylami ne	CuO– NiO–PtO/ γ-Al <sub>2</sub> O <sub>3</sub>	Optimize d	Optimize d	60.7%	High purity (99.5%); no water generate d, simplifyin g separatio n.	[1][7]
N- Alkylation of Amines	Primary Amine (e.g., Butylami ne), Ethyl Halide	Phase Transfer Catalyst	Mild	Atmosph eric	Varies	Can use cost-effective materials; avoids high pressure.	[1]

# **Experimental Protocols**

Protocol 1: Synthesis via Catalytic Amination of n-Butanol

## Methodological & Application





This protocol describes a common industrial method for synthesizing **N-Ethyl-n-butylamine** using a continuous-flow system.[3]

#### Materials:

- n-Butanol
- Monoethylamine
- Hydrogen gas (H<sub>2</sub>)
- Supported multimetallic catalyst (e.g., Cu-Ni-Zn oxides on y-alumina)
- Tubular reactor with a heating jacket
- Vaporization chamber
- Gas-liquid separator

#### Procedure:

- Catalyst Packing: Pack the tubular reactor with the supported metal catalyst.
- System Setup: Connect the reactant feed lines (n-butanol, monoethylamine) to a
  vaporization chamber pre-reactor. The outlet of the chamber should feed into the heated
  tubular reactor. Connect the reactor outlet to a cooling system and a gas-liquid separator.
- Reactant Preparation: Prepare a molar excess of monoethylamine relative to n-butanol.
- Reaction Initiation: Pre-heat the reactant mixture in the vaporization chamber to ensure a homogeneous gas phase before entry into the reactor.
- Reaction Conditions: Heat the tubular reactor to a controlled temperature between 120 °C and 220 °C.[1] Introduce the gaseous reactant mixture along with hydrogen gas into the reactor at a pressure of 0.1 to 1.3 MPa.[1]
- Product Collection: The reaction mixture exits the reactor and is cooled. The cooled stream enters a gas-liquid separator.



- Separation: The liquid product, crude N-Ethyl-n-butylamine, is collected from the bottom of the separator. Unreacted gases and byproducts are vented from the top.
- Purification: The crude product is purified by fractional distillation to yield N-Ethyl-nbutylamine of high purity.

Protocol 2: Synthesis via Amines Disproportionation

This method offers high selectivity and a simplified separation process as no water is generated.[7]

#### Materials:

- Ethylamine
- Butylamine
- CuO-NiO-PtO/y-Al<sub>2</sub>O<sub>3</sub> catalyst
- · Fixed-bed reactor
- Distillation apparatus

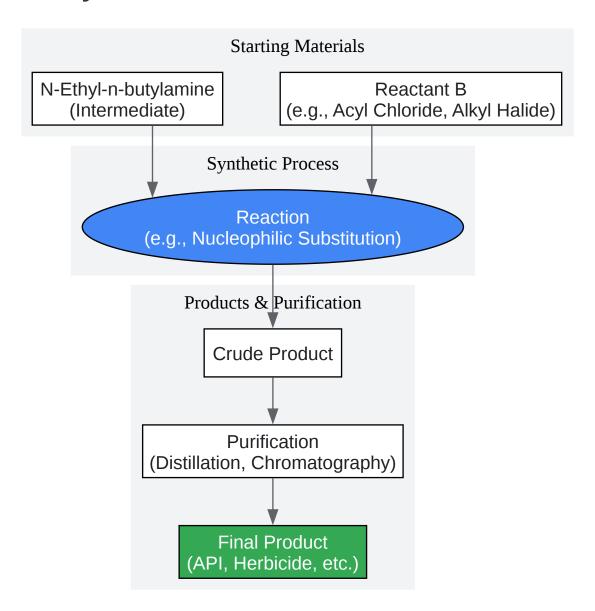
#### Procedure:

- Catalyst Loading: Load the fixed-bed reactor with the CuO-NiO-PtO/y-Al2O3 catalyst.
- Reactant Feed: Introduce a mixture of ethylamine and butylamine into the heated fixed-bed reactor. The liquid hourly space velocity (LHSV) must be optimized for maximum conversion and selectivity.
- Reaction Conditions: Maintain the reactor at the optimal temperature and pressure as determined by kinetic studies for the specific catalytic system.
- Product Effluent: The effluent from the reactor, containing **N-Ethyl-n-butylamine**, unreacted starting materials, and other amine byproducts, is collected.



- Purification: Due to the absence of water in the product stream, separation is simplified.[7] The collected effluent is subjected to fractional distillation.
- Final Product: Collect the **N-Ethyl-n-butylamine** fraction at its boiling point (~110 °C at atmospheric pressure) to obtain the product with high purity (e.g., 99.5%).[7]

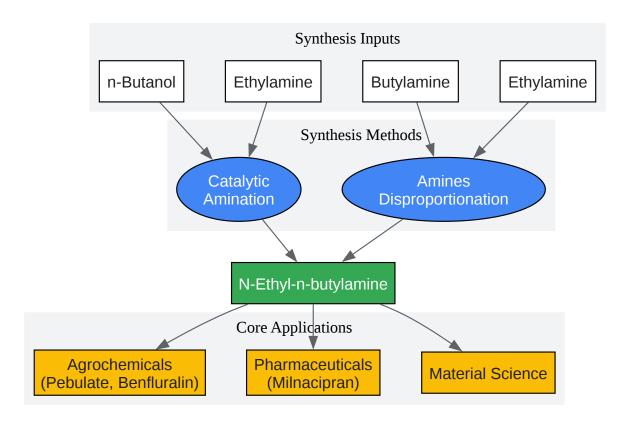
## **Mandatory Visualizations**



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Caption: General workflow for using **N-Ethyl-n-butylamine** as a synthetic intermediate.

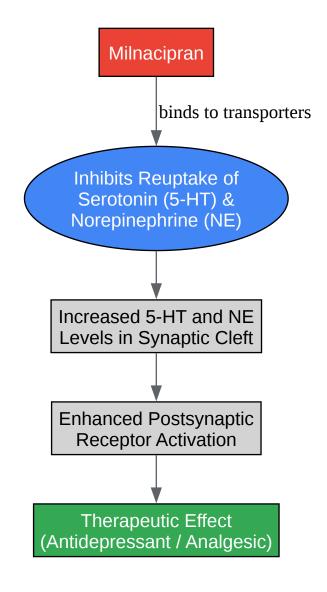




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Caption: Logical relationship of synthesis methods and applications for N-Ethyl-n-butylamine.





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Caption: Simplified signaling pathway for Milnacipran, a product synthesized from **N-Ethyl-n-butylamine**.

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### References

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